molecular formula C5H8Br2O B1625240 2,3-Dibromotetrahydro-2H-pyran CAS No. 56660-59-4

2,3-Dibromotetrahydro-2H-pyran

Cat. No.: B1625240
CAS No.: 56660-59-4
M. Wt: 243.92 g/mol
InChI Key: MQJVXKXCTDBRER-UHFFFAOYSA-N
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Description

2,3-Dibromotetrahydro-2H-pyran is a brominated derivative of tetrahydropyran, a six-membered heterocyclic compound containing one oxygen atom This compound is characterized by the presence of two bromine atoms at the 2 and 3 positions of the tetrahydropyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dibromotetrahydro-2H-pyran typically involves the bromination of tetrahydropyran. One common method is the direct bromination of tetrahydropyran using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is usually carried out under controlled conditions to ensure selective bromination at the 2 and 3 positions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, higher yields, and improved safety. The use of bromine in large quantities requires proper handling and safety measures due to its corrosive and toxic nature.

Chemical Reactions Analysis

Types of Reactions

2,3-Dibromotetrahydro-2H-pyran undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as hydroxide (OH-), amine (NH2-), or alkoxide (RO-).

    Reduction Reactions: The bromine atoms can be reduced to hydrogen atoms using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Elimination Reactions: The compound can undergo elimination reactions to form unsaturated derivatives, such as tetrahydropyran derivatives with double bonds.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar solvents such as dimethyl sulfoxide (DMSO) or ethanol.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in methanol.

    Elimination: Strong bases like potassium hydroxide (KOH) in ethanol or tert-butyl alcohol.

Major Products

    Substitution: Formation of hydroxyl, amino, or alkoxy derivatives.

    Reduction: Formation of tetrahydropyran.

    Elimination: Formation of unsaturated tetrahydropyran derivatives.

Scientific Research Applications

2,3-Dibromotetrahydro-2H-pyran has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds with brominated heterocycles.

    Industry: Utilized in the production of specialty chemicals and materials, including flame retardants and polymer additives.

Mechanism of Action

The mechanism of action of 2,3-Dibromotetrahydro-2H-pyran is primarily based on its reactivity due to the presence of bromine atoms. The bromine atoms make the compound susceptible to nucleophilic attack, leading to various substitution and elimination reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dichlorotetrahydro-2H-pyran: Similar structure with chlorine atoms instead of bromine. It exhibits different reactivity and properties due to the difference in halogen atoms.

    2,3-Diiodotetrahydro-2H-pyran: Contains iodine atoms, which are larger and more reactive than bromine, leading to different chemical behavior.

    2,3-Difluorotetrahydro-2H-pyran: Fluorine atoms impart different electronic properties, making it less reactive compared to brominated derivatives.

Uniqueness

2,3-Dibromotetrahydro-2H-pyran is unique due to the specific reactivity imparted by the bromine atoms. Bromine atoms are larger and more polarizable than chlorine and fluorine, making the compound more reactive in substitution and elimination reactions. This reactivity makes it a valuable intermediate in organic synthesis and various industrial applications.

Properties

IUPAC Name

2,3-dibromooxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8Br2O/c6-4-2-1-3-8-5(4)7/h4-5H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQJVXKXCTDBRER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(OC1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8Br2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20448127
Record name 2,3-Dibromotetrahydro-2H-pyran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20448127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56660-59-4
Record name 2,3-Dibromotetrahydro-2H-pyran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20448127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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